

Application Notes: Specific Detection of A β 17-42 via Western Blot

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Compound of Interest

Compound Name: Amyloid 17-42

Cat. No.: B125558

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Introduction

Amyloid-beta (A β) peptides are central to the pathology of Alzheimer's disease. The specific fragment A β 17-42, also known as p3, is a major product of the non-amyloidogenic processing of the amyloid precursor protein (APP) by α - and γ -secretases. While historically considered non-pathogenic, emerging evidence suggests potential roles for p3 in synaptic function and as a modulator of A β aggregation. Accurate and specific detection of A β 17-42 is therefore crucial for research into Alzheimer's disease and related neurodegenerative disorders. This document provides a detailed protocol for the detection of A β 17-42 using Western blotting, a widely used technique for protein analysis.

Core Principles

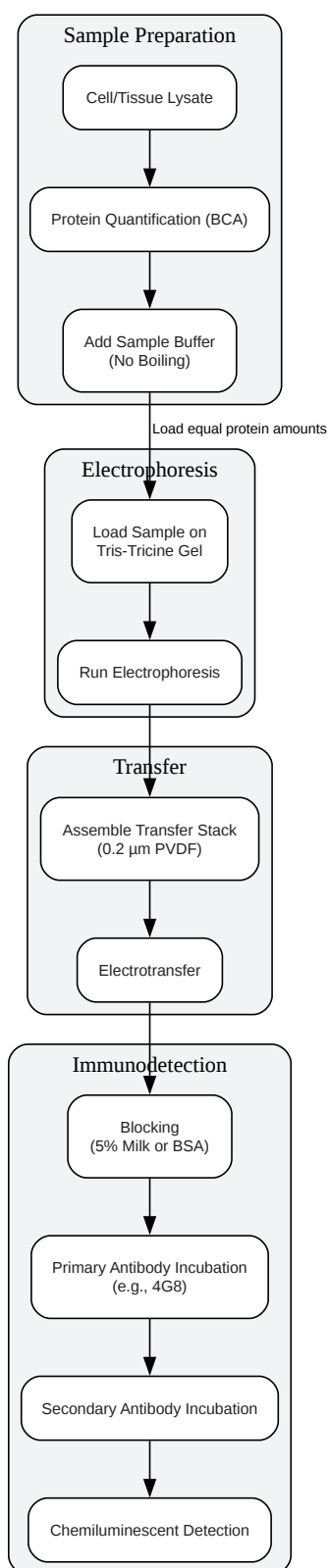
This protocol is optimized for the separation and detection of the low molecular weight A β 17-42 peptide (~3 kDa). Key considerations include the use of Tris-Tricine gel electrophoresis for enhanced resolution of small proteins, careful sample preparation to prevent aggregation and degradation, and the selection of an antibody with high specificity for the C-terminus of A β 42 and an epitope within the 17-24 region.

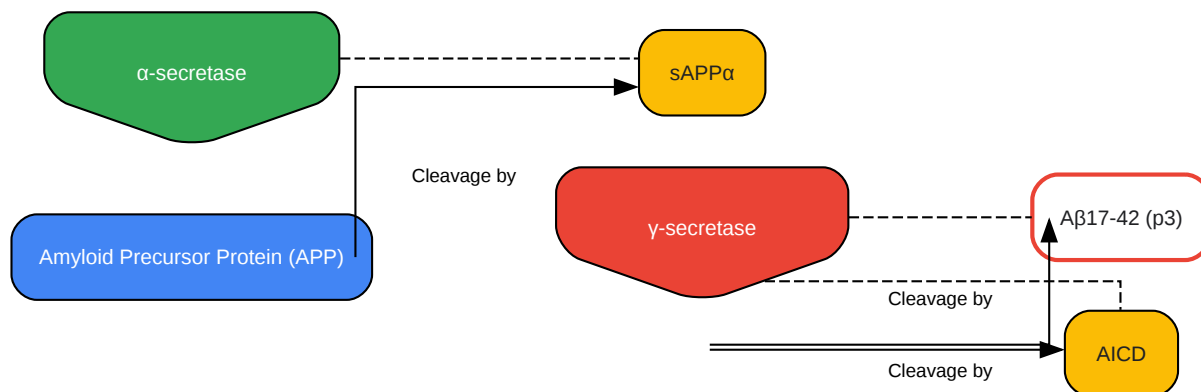
Data Presentation

For reproducible and comparable results, careful documentation of all experimental parameters is essential. The following table summarizes critical quantitative data for this protocol.

Parameter	Value/Range	Notes
Sample Loading	20-60 µg total protein	Optimal amount may vary depending on sample type and Aβ17-42 abundance.
Gel Percentage	10-16% Tris-Tricine	Provides good resolution for low molecular weight peptides.
Transfer Voltage/Time	100 V for 60-75 minutes (wet)	Ensure efficient transfer of small peptides.
Membrane Pore Size	0.2 µm PVDF	Smaller pore size is critical for retaining small peptides.
Primary Antibody Dilution	1:500 - 1:2000	Optimal dilution should be determined empirically. Antibody 4G8 is recommended.
Secondary Antibody Dilution	1:5000 - 1:10,000	Dependent on the specific antibody and detection system.
Blocking Time	1 hour at room temperature	
Primary Antibody Incubation	Overnight at 4°C	Promotes specific binding.
Secondary Antibody Incubation	1 hour at room temperature	

Experimental Workflow Diagram





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